4,5-dimethyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is a heterocyclic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by the presence of a nitro group at the 7th position and methyl groups at the 4th and 5th positions on the benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dimethyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the benzodiazepine core. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methyl groups can participate in electrophilic substitution reactions, such as halogenation or nitration.
Oxidation: The compound can be oxidized under strong oxidative conditions to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), solvents like dichloromethane.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4,5-Dimethyl-7-amino-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one.
Substitution: Halogenated or nitrated derivatives of the original compound.
Oxidation: Oxidized derivatives such as nitroso or nitro compounds.
Scientific Research Applications
4,5-Dimethyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects, particularly its potential as an anxiolytic or sedative agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,5-dimethyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. Benzodiazepines typically exert their effects by binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The nitro group may also contribute to the compound’s activity by influencing its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Nitrazepam: A benzodiazepine with hypnotic and sedative properties.
Uniqueness
4,5-Dimethyl-7-nitro-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one is unique due to the presence of the nitro group at the 7th position, which can influence its pharmacological profile and chemical reactivity. The methyl groups at the 4th and 5th positions also contribute to its distinct chemical properties compared to other benzodiazepines.
Properties
Molecular Formula |
C11H13N3O3 |
---|---|
Molecular Weight |
235.24 g/mol |
IUPAC Name |
4,5-dimethyl-7-nitro-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
InChI |
InChI=1S/C11H13N3O3/c1-7-5-11(15)12-9-4-3-8(14(16)17)6-10(9)13(7)2/h3-4,6-7H,5H2,1-2H3,(H,12,15) |
InChI Key |
BEOZEQFRINONEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)NC2=C(N1C)C=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.